Benfuracarb

Description

This compound is a synthetic 1-benzofuran and ethyl ester compound, and carbamate acetylcholinesterase inhibitor, that is used as a pesticide. It is characterized as a pale yellow viscous oily liquid, and exposure occurs by inhalation, ingestion, or contact.

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

a procarbamate insecticide

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-7-25-17(23)11-12-22(14(2)3)28-21(6)19(24)26-16-10-8-9-15-13-20(4,5)27-18(15)16/h8-10,14H,7,11-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZBOYWSHKHDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041622 | |

| Record name | Benfuracarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82560-54-1 | |

| Record name | Benfuracarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfuracarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082560541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfuracarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Oxa-3-thia-2,4-diazadecanoic acid, 2-methyl-4-(1-methylethyl)-7-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFURACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807671FRZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benfuracarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfuracarb, a broad-spectrum carbamate insecticide, exerts its primary toxicological effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its role as a pro-pesticide that is metabolically activated to the more potent inhibitor, carbofuran. The document details the biochemical interactions, kinetic data, and the resultant disruption of cholinergic signaling pathways. Furthermore, it provides comprehensive experimental protocols for assessing acetylcholinesterase inhibition, including methods incorporating metabolic activation to simulate in vivo conditions.

Introduction to this compound and Acetylcholinesterase Inhibition

This compound belongs to the N-methylcarbamate class of insecticides.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[2] This enzymatic degradation terminates the nerve impulse at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system.[2] This can lead to a state of cholinergic crisis, characterized by a range of symptoms including excessive salivation, lacrimation, muscle tremors, convulsions, and ultimately, paralysis and death.[2]

A key aspect of this compound's toxicology is its metabolic activation. In target organisms, this compound is converted to carbofuran, a significantly more potent acetylcholinesterase inhibitor.[3] This biotransformation is a critical factor in its overall insecticidal efficacy and toxicity.

The Molecular Mechanism of Acetylcholinesterase Inhibition

Carbamate insecticides, including this compound's active metabolite carbofuran, act as reversible inhibitors of acetylcholinesterase. The inhibition process involves the carbamoylation of a serine hydroxyl group within the active site of the enzyme. This forms a carbamoylated enzyme complex that is more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed during the normal catalytic process. This effectively renders the enzyme inactive for a period, leading to the accumulation of acetylcholine.

Quantitative Analysis of Acetylcholinesterase Inhibition

While this compound itself exhibits anti-acetylcholinesterase activity, it is noted to be less potent than other carbamates. The primary contributor to its in vivo toxicity is its metabolic conversion to carbofuran. The inhibitory potency of carbofuran against acetylcholinesterase has been quantified across various species and enzyme sources, as detailed in the following tables.

Table 1: IC50 Values for Carbofuran Inhibition of Acetylcholinesterase

| Species/Enzyme Source | IC50 Value | Reference |

| Human Erythrocytes | 25 nM | |

| Rat Erythrocytes | 40 nM | |

| Rat Brain | Not specified, but determined |

Table 2: Dissociation Constants (Ka) for Carbofuran Inhibition of Acetylcholinesterase

| Species/Enzyme Source | Ka Value (µM) | Reference |

| Musca domestica (housefly) brain | 9.4 | |

| Apis mellifera (honeybee) brain | 30 | |

| Bovine Erythrocyte | 210 |

Disruption of Cholinergic Signaling Pathways

The inhibition of acetylcholinesterase by this compound's active metabolite, carbofuran, leads to a significant disruption of cholinergic signaling at the synaptic level. The resulting accumulation of acetylcholine hyperstimulates both nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane, leading to uncontrolled nerve impulses.

References

Benfuracarb: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuracarb is a broad-spectrum carbamate insecticide and nematicide effective against a variety of agricultural pests.[1] Its systemic and contact action, which involves the inhibition of acetylcholinesterase, makes it a potent agent in crop protection.[1] Understanding the chemical structure and physicochemical properties of this compound is fundamental for assessing its environmental fate, toxicology, and for the development of new pesticide formulations. This guide provides an in-depth overview of this compound, focusing on its core chemical and physical characteristics, the experimental protocols for their determination, and its metabolic fate.

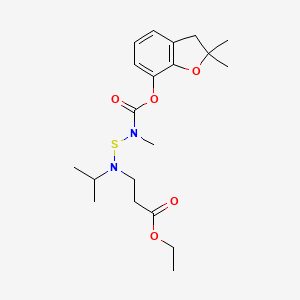

Chemical Structure

This compound, with the IUPAC name ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate, is a complex molecule belonging to the carbamate class of pesticides.[2] Its unique structure is key to its insecticidal activity.

Caption: Chemical Structure of this compound

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological and environmental systems.

| Property | Value | Reference |

| CAS Number | 82560-54-1 | [3][4] |

| Molecular Formula | C20H30N2O5S | |

| Molecular Weight | 410.53 g/mol | |

| IUPAC Name | ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate | |

| SMILES | CCOC(=O)CCN(C(C)C)SN(C)C(=O)Oc1cccc2c1OC(C2)(C)C | |

| Appearance | Viscous liquid | |

| Melting Point | <25 °C | |

| Boiling Point | 110 °C at 0.023 mmHg | |

| Density | 1.172 g/cm³ | |

| Water Solubility | 8 mg/L at 20 °C | |

| Vapor Pressure | 2.7 x 10⁻⁵ Pa at 20 °C | |

| n-Octanol/Water Partition Coefficient (log P) | 4.3 |

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of pesticides like this compound follows standardized and internationally recognized protocols to ensure accuracy and comparability of data. Below are detailed methodologies for key parameters.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance like this compound with low solubility, the Column Elution Method is often preferred.

Principle: A column is packed with an inert carrier material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the saturation solubility.

Apparatus:

-

Thermostatically controlled column with an inert support (e.g., glass wool, silica gel).

-

Metering pump for precise flow control.

-

Fraction collector.

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

Procedure:

-

Preparation of the Column: The inert support is coated with an excess of this compound, typically by dissolving the substance in a volatile solvent, mixing with the support, and evaporating the solvent. The coated material is then packed into the column.

-

Elution: Degassed, deionized water is pumped through the column at a constant, low flow rate. The temperature of the column is maintained at a constant value (e.g., 20 °C).

-

Fraction Collection: The eluate is collected in fractions at regular intervals.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method.

-

Determination of Solubility: A graph of concentration versus time (or volume) is plotted. The concentration should initially increase and then reach a stable plateau. The mean concentration of the fractions in the plateau region is taken as the water solubility.

-

Validation: The experiment is repeated at a different flow rate to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium was achieved.

For substances with higher solubility, the Flask Method can be used. This involves agitating an excess of the substance in water at a constant temperature until equilibrium is reached, followed by separation of the undissolved solid and analysis of the aqueous phase.

n-Octanol/Water Partition Coefficient (log P)

The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in environmental fate and toxicology. Several methods are available for its determination.

Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken until partitioning equilibrium is achieved. The concentrations of the substance in both phases are then measured.

Procedure:

-

Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Solution Preparation: A known amount of this compound is dissolved in the pre-saturated solvent in which it is more soluble.

-

Partitioning: A measured volume of the test solution and the other pre-saturated solvent are combined in a vessel and shaken at a constant temperature until equilibrium is reached.

-

Phase Separation: The two phases are separated, typically by centrifugation.

-

Analysis: The concentration of this compound in each phase is determined.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as log P.

Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its n-octanol/water partition coefficient.

Procedure:

-

Calibration: A series of reference compounds with known log P values are injected into the HPLC system. A calibration curve of log P versus the logarithm of the retention factor (log k) is constructed.

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions.

-

Determination of log P: The retention time of this compound is measured, and its log P is determined by interpolation from the calibration curve.

Principle: This method is particularly suitable for highly hydrophobic substances and avoids the formation of micro-emulsions that can interfere with the shake-flask method. The two phases are stirred slowly to allow for partitioning without vigorous mixing.

Procedure:

-

Apparatus Setup: A thermostated vessel is used, equipped with a stirrer that agitates the interface between the n-octanol and water phases without creating an emulsion.

-

Equilibration: The system containing the two solvents and the test substance is stirred for a prolonged period until equilibrium is reached.

-

Sampling and Analysis: Samples are taken from both phases and analyzed to determine the concentration of this compound.

-

Calculation: The log P is calculated as in the shake-flask method.

Vapor Pressure (Knudsen Effusion Method / OECD Guideline 104)

Principle: This method measures the rate of mass loss of a substance effusing through a small orifice in a cell into a high vacuum. The vapor pressure is directly proportional to the rate of effusion.

Apparatus:

-

Knudsen effusion cell (a small container with a precisely drilled orifice).

-

High-vacuum system.

-

Thermostatically controlled chamber.

-

Microbalance to measure mass loss.

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the Knudsen cell.

-

Evacuation: The cell is placed in the vacuum chamber, and the system is evacuated to a high vacuum.

-

Heating and Measurement: The cell is heated to a constant temperature, and the mass loss over time is recorded.

-

Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

Metabolic Pathway of this compound

In biological systems, this compound undergoes metabolic transformation, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The two main metabolic pathways are:

-

Sulfur Oxidation: The sulfur atom in the side chain is oxidized to form this compound-sulfoxide. This reaction is catalyzed by CYP2C9 and CYP2C19.

-

Nitrogen-Sulfur Bond Cleavage: The bond between the nitrogen and sulfur atoms is cleaved, leading to the formation of Carbofuran, which is a more potent acetylcholinesterase inhibitor. This activation pathway is predominantly catalyzed by CYP3A4.

Caption: Metabolic Pathway of this compound

References

Degradation of Benfuracarb in Soil and Aquatic Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuracarb, a carbamate insecticide, is widely utilized in agriculture to control a variety of insect pests. Its application, however, raises environmental concerns regarding its persistence and the potential toxicity of its degradation products. This technical guide provides a comprehensive overview of the degradation of this compound in both soil and aquatic environments. It details the degradation pathways, identifies key metabolites, and presents quantitative data on degradation rates under various environmental conditions. Furthermore, this guide outlines the detailed experimental protocols for studying this compound's environmental fate, intended to support researchers and scientists in this field.

Degradation of this compound in Soil

The degradation of this compound in soil is a multifaceted process influenced by a combination of biotic and abiotic factors. The primary degradation pathway involves the cleavage of the N-S bond, leading to the formation of carbofuran, a major and more toxic metabolite.[1][2] Subsequent degradation of carbofuran and other minor pathways contribute to the overall dissipation of this compound from the soil environment.

Degradation Pathway in Soil

The degradation of this compound in soil primarily proceeds through the following steps:

-

Transformation to Carbofuran: The initial and most significant step is the cleavage of the N-S bond of the this compound molecule, resulting in the formation of carbofuran.[1][2] This transformation can be influenced by both microbial activity and chemical hydrolysis.

-

Degradation of Carbofuran: Carbofuran is then further degraded through several pathways, including hydroxylation to form 3-hydroxycarbofuran, and subsequent oxidation to 3-ketocarbofuran.[3]

-

Ring Cleavage: Ultimately, the benzofuran ring of the metabolites is cleaved, leading to the formation of smaller, less toxic compounds and eventual mineralization to carbon dioxide.

Factors Influencing Degradation in Soil

Several factors significantly impact the rate of this compound degradation in soil:

-

Microbial Activity: Soil microorganisms play a crucial role in the degradation of both this compound and its primary metabolite, carbofuran. Soils with a history of carbamate pesticide application often exhibit enhanced microbial degradation.

-

Soil Type and Composition: Soil properties such as organic matter content, clay content, and pH affect the adsorption and bioavailability of this compound, thereby influencing its degradation rate. Higher organic matter and clay content can lead to stronger adsorption, potentially reducing the availability of the pesticide for microbial degradation.

-

Temperature and Moisture: Temperature and soil moisture are critical environmental factors. Higher temperatures generally accelerate both chemical and microbial degradation processes. Optimal moisture levels are also necessary to support microbial activity.

-

pH: The pH of the soil can influence the rate of chemical hydrolysis of the carbamate linkage.

Quantitative Data on Degradation in Soil

The persistence of this compound and its primary metabolite, carbofuran, in soil is typically expressed in terms of their half-life (DT50), the time required for 50% of the initial concentration to dissipate.

| Compound | Soil Type | Application Rate (µg/g) | Half-life (DT50) in days | Reference |

| This compound | Mollisols | 0.25 | 3.54 | |

| Mollisols | 0.50 | 3.75 | ||

| Carbofuran | Varies | Not Specified | 26 - 110 | |

| Agricultural Soil | 50 mg/L | ~2 (immobilized bacteria) |

Degradation of this compound in Aquatic Environments

In aquatic systems, the degradation of this compound is primarily governed by abiotic processes, namely hydrolysis and photolysis, although microbial degradation also contributes.

Degradation Pathway in Aquatic Environments

The degradation pathway of this compound in water is similar to that in soil, with the initial formation of carbofuran.

-

Hydrolysis: this compound undergoes hydrolysis, particularly under alkaline conditions, leading to the cleavage of the carbamate ester linkage and the N-S bond to form carbofuran.

-

Photolysis: Sunlight, particularly UVB radiation, can induce the photodegradation of this compound. This process can lead to the formation of various photoproducts, including carbofuran.

-

Microbial Degradation: Aquatic microorganisms can also contribute to the breakdown of this compound and its metabolites.

Factors Influencing Degradation in Aquatic Environments

-

pH: The rate of hydrolysis of this compound is highly dependent on the pH of the water. Degradation is generally faster under alkaline conditions.

-

Sunlight: The intensity and wavelength of sunlight significantly influence the rate of photolysis.

-

Temperature: As with soil, higher water temperatures generally increase the rates of both hydrolysis and microbial degradation.

-

Presence of Sediments: In water-sediment systems, adsorption to sediment particles can affect the bioavailability of this compound for degradation in the water column.

Quantitative Data on Degradation in Aquatic Environments

| Compound | Condition | pH | Half-life (DT50) | Reference |

| Carbofuran | Water at 25°C | 6.0 | 690 weeks | |

| Water at 25°C | 7.0 | 8.2 weeks | ||

| Water at 25°C | 8.0 | 1.0 week |

Experimental Protocols

Standardized laboratory studies are essential for determining the environmental fate of this compound. The following sections outline typical experimental protocols for soil and aquatic degradation studies, largely based on OECD guidelines.

Soil Degradation Study (Aerobic) - Adapted from OECD 307

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Preparation:

-

Collect fresh soil from a relevant agricultural region.

-

Sieve the soil (e.g., 2 mm) to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

-

-

Test Substance Application:

-

Prepare a stock solution of this compound (radiolabeled, e.g., with ¹⁴C, is preferred for metabolite tracking).

-

Apply the test substance to the soil at a concentration relevant to field application rates.

-

-

Incubation:

-

Incubate the treated soil samples in the dark in biometer flasks or a flow-through system at a constant temperature (e.g., 20 ± 2°C).

-

Maintain the soil moisture at 40-60% of its maximum water-holding capacity.

-

Aerate the system with CO₂-free, humidified air to maintain aerobic conditions.

-

Trap evolved ¹⁴CO₂ and other volatile organic compounds.

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the extracts for this compound and its metabolites using analytical techniques such as HPLC-MS/MS or GC-MS.

-

Quantify the amount of ¹⁴CO₂ and other volatiles trapped.

-

Determine the amount of non-extractable (bound) residues.

-

Aquatic Degradation Study (Water-Sediment System) - Adapted from OECD 308

Objective: To determine the rate and pathway of degradation of this compound in a water-sediment system under aerobic and anaerobic conditions.

Methodology:

-

System Preparation:

-

Collect water and sediment from a natural, unpolluted source.

-

Allow the system to equilibrate in the dark for a period before the test.

-

-

Test Substance Application:

-

Apply radiolabeled this compound to the water phase of the system.

-

-

Incubation:

-

Incubate the test systems in the dark at a constant temperature (e.g., 20 ± 2°C).

-

For aerobic studies, gently bubble air over the water surface.

-

For anaerobic studies, purge the system with an inert gas (e.g., nitrogen) to remove oxygen.

-

Trap any evolved volatile compounds.

-

-

Sampling and Analysis:

-

At specified time intervals, sample both the water and sediment phases.

-

Extract the water and sediment samples separately.

-

Analyze the extracts for the parent compound and its transformation products using UPLC-MS/MS or a similar sensitive technique.

-

Determine the distribution of radioactivity between the water, sediment, and volatile traps.

-

Analytical Methodology

The analysis of this compound and its metabolites typically involves chromatographic separation followed by mass spectrometric detection.

-

Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used sample preparation technique for extracting pesticides from soil and water matrices.

-

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique for the simultaneous quantification of this compound and its metabolites.

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes.

-

-

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS can also be used for the analysis of this compound and carbofuran, particularly with a temperature-programmable inlet to prevent thermal degradation of these carbamates.

Conclusion

The degradation of this compound in soil and aquatic environments is a complex process driven by a combination of biotic and abiotic factors. The primary degradation pathway involves the formation of the more toxic metabolite, carbofuran, which itself is subject to further degradation. The persistence of this compound is relatively low in soil, with half-lives typically in the range of a few days. In aquatic systems, degradation is significantly influenced by pH and sunlight. A thorough understanding of these degradation processes is crucial for assessing the environmental risk associated with the use of this compound and for developing strategies to mitigate potential contamination. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct robust studies on the environmental fate of this important insecticide.

References

Benfuracarb and Its Metabolites: A Comprehensive Toxicological Profile and Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile and risk assessment of the carbamate insecticide benfuracarb and its principal metabolites. The information is compiled from various scientific studies and regulatory assessments to offer a comprehensive resource for professionals in research and development.

Executive Summary

This compound is a broad-spectrum insecticide that undergoes rapid metabolism in mammals to the more toxic metabolite, carbofuran. The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. This guide summarizes the key toxicological endpoints for this compound and carbofuran, including acute, subchronic, and chronic toxicity, as well as their genotoxic, carcinogenic, and reproductive effects. Furthermore, it outlines the risk assessment framework, including the established Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) values.

Toxicological Profile of this compound

This compound exhibits moderate acute toxicity. Its toxicological effects are largely attributed to its in vivo conversion to carbofuran.

Data Presentation: Quantitative Toxicology of this compound

| Toxicity Endpoint | Species | Route | Value | Units | Reference |

| Acute Toxicity | |||||

| LD50 | Rat | Oral | 138 | mg/kg bw | [1] |

| LD50 | Hen | Oral | 92 | mg/kg bw | [1] |

| LD50 | Mallard Duck | Oral | >3,950 | mg/kg bw | [1] |

| Subchronic Toxicity | |||||

| NOAEL (90-day) | Dog | Oral | 0.89 | mg/kg bw/day | [2] |

| Developmental Toxicity | |||||

| Maternal NOAEL | Rat | Oral | 4.7 | mg/kg/day | [3] |

| Developmental NOAEL | Rat | Oral | 13.0 | mg/kg/day | |

| Maternal LOAEL | Rabbit | Oral | 1.5 | mg/kg/day | |

| Developmental NOAEL | Rabbit | Oral | 15 | mg/kg/day | |

| Reproductive Toxicity | |||||

| Parental Systemic NOAEL (2-generation) | Rat | Oral | 2.3 | mg/kg/day |

Genotoxicity and Carcinogenicity:

Studies have shown that this compound is not mutagenic in the Ames test. It is also not considered to be carcinogenic.

Toxicological Profile of Carbofuran

Carbofuran, the primary metabolite of benfuracrab, is significantly more toxic than the parent compound. Its toxicological profile has been extensively studied.

Data Presentation: Quantitative Toxicology of Carbofuran

| Toxicity Endpoint | Species | Route | Value | Units | Reference |

| Acute Toxicity | |||||

| LD50 | Rat | Oral | 8 | mg/kg bw | |

| Subchronic Toxicity | |||||

| NOAEL (90-day) | Rat | Oral | 1 | mg/kg/day | |

| LOAEL (90-day) | Rat | Oral | 5 | mg/kg/day | |

| Chronic Toxicity | |||||

| NOAEL (1-year) | Dog | Oral | 0.5 | mg/kg/day | |

| LOAEL (1-year) | Dog | Oral | 12.5 | mg/kg/day | |

| Developmental Toxicity | |||||

| Maternal NOAEL | Rat | Oral | >1.2 | mg/kg/day | |

| Developmental NOAEL | Rat | Oral | >1.2 | mg/kg/day | |

| Maternal NOAEL | Rabbit | Oral | 0.5 | mg/kg/day | |

| Developmental NOAEL | Rabbit | Oral | 2 | mg/kg/day | |

| Reproductive Toxicity | |||||

| Parental/Systemic NOAEL (2-generation) | Rat | Oral | 1 | mg/kg/day | |

| Reproductive NOAEL (2-generation) | Rat | Oral | 1 | mg/kg/day |

Genotoxicity and Carcinogenicity:

While some studies have suggested weak mutagenic activity, carbofuran is generally not considered genotoxic in vivo and is classified as "Not Likely" to be a human carcinogen.

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

-

Subchronic Oral Toxicity Study (OECD 408): This study typically involves the daily administration of the test substance to rodents (usually rats) for 90 days. Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.

-

Chronic Toxicity/Carcinogenicity Studies (OECD 452 & 453): These long-term studies (typically 12-24 months in rodents) are designed to assess the cumulative toxic effects and carcinogenic potential of a substance. The protocol is similar to the subchronic study but extends over a larger portion of the animal's lifespan.

-

Prenatal Developmental Toxicity Study (OECD 414): This guideline outlines the protocol for assessing the potential of a substance to cause adverse effects on the developing fetus. Pregnant animals (usually rats and rabbits) are dosed during the period of organogenesis, and fetuses are examined for any structural abnormalities.

-

Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the potential effects of a substance on reproductive performance and the development of offspring over two generations. Key endpoints include fertility, gestation, lactation, and offspring viability and growth.

Risk Assessment

The risk assessment for this compound and its metabolites involves establishing health-based guidance values and comparing them to estimated human exposure levels.

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The ARfD is an estimate of the amount of a substance in food or drinking water that can be ingested over a short period of time (e.g., one meal or one day) without an appreciable health risk.

| Substance | ADI (mg/kg bw/day) | ARfD (mg/kg bw) | Reference |

| This compound | 0.01 | 0.02 | |

| Carbofuran | 0.00015 | 0.00015 |

The significantly lower ADI and ARfD for carbofuran reflect its higher toxicity compared to this compound.

Risk Assessment Workflow

Caption: A simplified workflow for the risk assessment of pesticides like this compound.

Signaling Pathways and Metabolism

Metabolic Pathway of this compound

This compound is metabolized in the liver primarily through two pathways: sulfur oxidation and nitrogen-sulfur bond cleavage, the latter yielding the more toxic metabolite, carbofuran. Carbofuran itself is further metabolized.

Caption: Metabolic pathway of this compound leading to the formation of carbofuran and other metabolites.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and its active metabolite carbofuran is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Caption: Signaling pathway illustrating the inhibition of acetylcholinesterase by this compound/carbofuran.

References

The Environmental Odyssey of Benfuracarb: A Technical Guide to its Terrestrial and Aquatic Fate and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuracarb, a broad-spectrum carbamate insecticide and nematicide, has been utilized in agriculture to control a range of pests. However, its introduction into the environment necessitates a thorough understanding of its persistence, mobility, and potential adverse effects on non-target organisms. This technical guide provides an in-depth analysis of the environmental fate and ecotoxicity of this compound in both terrestrial and aquatic ecosystems. The information presented herein is a synthesis of peer-reviewed studies and regulatory guidelines, aimed at providing researchers and environmental scientists with a comprehensive resource on this compound.

Physicochemical Properties

A fundamental understanding of a pesticide's physicochemical properties is crucial for predicting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀N₂O₅S | [1] |

| Molar Mass | 410.5 g/mol | [1] |

| Water Solubility | Low | [2] |

| Vapor Pressure | Relatively volatile | [2] |

| log Kow | 1.8 at 20°C | [3] |

Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its mobility in soil and water.

Degradation in Terrestrial Ecosystems

This compound is known to be non-persistent in soil environments. Its degradation is primarily a chemical process, with biodegradation playing a lesser role. The primary degradation pathway involves the cleavage of the N-S bond to form the major metabolite, carbofuran. Further degradation can lead to the formation of 3-hydroxycarbofuran.

Soil Half-Life (DT₅₀)

The persistence of a pesticide in soil is a critical factor in determining its potential for long-term environmental impact and uptake by subsequent crops.

| Soil Type | Application Rate | Half-Life (DT₅₀) in days | Reference |

| Mollisols | 0.25 µg/g | 3.54 | |

| Mollisols | 0.50 µg/g | 3.75 | |

| Not Specified | - | 6.3 - 8.8 | |

| Sterilized Soil | - | 6.8 - 10.4 |

Degradation in Aquatic Ecosystems

In aquatic environments, this compound degradation is influenced by hydrolysis and photolysis. Under sunlight, this compound degrades to carbofuran and carbofuran-phenol. In the absence of light, the primary degradation product is carbofuran. The rate of hydrolysis is significantly influenced by pH.

Mobility in Soil: Sorption and Leaching

The mobility of this compound in soil, and thus its potential to leach into groundwater, is determined by its sorption to soil particles. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to assess this mobility.

| Soil Type | Kd (L/kg) | Koc (L/kg) | Mobility Classification | Reference |

| Mollisols | High sorption observed | - | Low |

Ecotoxicity

This compound exhibits varying degrees of toxicity to a wide range of non-target organisms in both terrestrial and aquatic ecosystems.

Aquatic Ecotoxicity

This compound is classified as highly toxic to aquatic organisms.

Toxicity to Fish

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Carp (Cyprinus carpio) | 96 hours | LC₅₀ | 0.65 |

Toxicity to Aquatic Invertebrates

| Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |

| Daphnia magna | 48 hours | EC₅₀ | 9.9 |

Toxicity to Algae

Specific quantitative data for algae (e.g., EbC₅₀, ErC₅₀) were not available in the reviewed literature.

Terrestrial Ecotoxicity

Toxicity to Birds

| Species | Endpoint | Value (mg/kg) | Reference |

| Hen | Oral LD₅₀ | 92 | |

| Mallard Duck | Oral LD₅₀ | >3950 | |

| Quail | LC₅₀ | >5300 |

Toxicity to Honey Bees (Apis mellifera)

This compound is highly toxic to honey bees.

| Exposure Route | Endpoint | Value (µ g/bee ) | Reference |

| Oral | LD₅₀ | 0.16 | |

| Contact | LD₅₀ | Not specified in reviewed literature |

Toxicity to Earthworms

This compound is considered slightly less toxic to earthworms compared to other organisms.

| Species | Exposure Duration | Endpoint | Value (mg/kg soil) | Reference |

| Eisenia fetida | 14 days | LC₅₀ | >1000 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key environmental fate and ecotoxicity studies based on OECD guidelines.

Soil Degradation Study (Aerobic) - Based on OECD Guideline 307

This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.

-

Test System: Fresh, sieved soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and placed in incubation vessels.

-

Test Substance: ¹⁴C-labeled this compound is applied to the soil surface at a rate relevant to agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days. Aerobic conditions are maintained by a continuous flow of humidified air.

-

Sampling and Analysis: Soil samples are taken at various time points. Volatile organic compounds and ¹⁴CO₂ are trapped. Soil samples are extracted with appropriate solvents. The parent compound and its transformation products in the extracts are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

-

Data Evaluation: The rate of degradation (DT₅₀ and DT₉₀) is calculated. A degradation pathway is proposed based on the identified metabolites.

Aquatic Toxicity Test: Acute Immobilization Test with Daphnia magna - Based on OECD Guideline 202

This test determines the acute toxicity of this compound to the freshwater invertebrate Daphnia magna.

-

Test Organisms: Daphnia magna neonates, less than 24 hours old, are used for the test.

-

Test Solutions: A geometric series of at least five concentrations of this compound are prepared in a suitable culture medium. A control group without the test substance is also included.

-

Exposure: Groups of daphnids are exposed to each test concentration and the control in replicate test vessels.

-

Test Conditions: The test is conducted for 48 hours under controlled conditions of temperature (e.g., 20 ± 2°C) and a defined light-dark cycle.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits are calculated using appropriate statistical methods.

Honey Bee Acute Toxicity Test (Oral and Contact) - Based on OECD Guidelines 213 & 214

These tests determine the acute oral and contact toxicity of this compound to adult honey bees.

-

Test Organisms: Young, healthy adult worker honey bees are used.

-

Dose Preparation: A series of doses of this compound are prepared.

-

Oral Exposure (OECD 213): The prepared doses are mixed into a sucrose solution. Bees are individually or group-fed with a known volume of the dosed solution.

-

Contact Exposure (OECD 214): The doses are dissolved in a volatile solvent (e.g., acetone). A small, precise volume of the solution is applied topically to the dorsal thorax of each bee.

-

Observation: After dosing, the bees are kept in cages under controlled temperature and humidity and provided with a clean food source. Mortality is recorded at 24, 48, and, if necessary, up to 96 hours.

-

Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the bees) is calculated for each exposure route.

Signaling Pathways and Logical Relationships

This compound Degradation Pathway

This compound undergoes degradation in the environment, primarily forming carbofuran, which is also a potent insecticide. This transformation is a critical aspect of its environmental risk assessment.

Conclusion

This technical guide has provided a comprehensive overview of the environmental fate and ecotoxicity of this compound. The data presented indicates that this compound is a non-persistent insecticide in soil that primarily degrades to carbofuran. It exhibits high toxicity to a range of non-target organisms, particularly aquatic invertebrates and honey bees, highlighting the need for careful management to mitigate environmental risks. The detailed experimental protocols, based on internationally recognized OECD guidelines, provide a framework for conducting further research and regulatory assessments. A thorough understanding of the principles and methodologies outlined in this guide is essential for a robust evaluation of the environmental impact of this compound and other agrochemicals.

References

A Technical Guide to the Chemical Synthesis and Purification of Benfuracarb for Research Applications

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Benfuracarb. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the key processes to facilitate understanding and replication in a research setting.

This compound, a carbamate insecticide, is a subject of interest in various research fields, including toxicology and environmental science. Its synthesis involves a multi-step chemical process, followed by purification to achieve the desired grade for experimental use.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process, starting from N-isopropyl-beta-alanine ethyl ester and culminating in the final product. The overall yield for this process is high, with a final product purity of over 96%.

Experimental Protocol for Synthesis

The synthesis is performed in three main stages:

Step 1: Synthesis of the Disulfide Intermediate

-

In a suitable reactor, dissolve N-isopropyl-beta-alanine ethyl ester and triethylamine in 1,2-dichloroethane.

-

Cool the mixture to 0°C.

-

Under stirring, slowly add sulfur monochloride to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed for 1 hour at a temperature between 0 and 10°C.

-

After the reaction, wash the mixture and separate the 1,2-dichloroethane layer.

-

Evaporate a portion of the solvent to concentrate the disulfide intermediate solution.

Step 2: Formation of the Sulfenyl Chloride

-

Cool the concentrated solution from Step 1 to 5°C.

-

While stirring, add sulfuryl chloride dropwise.

-

Maintain the reaction temperature between 0 and 30°C for 3 hours.

Step 3: Reaction with Carbofuran to Yield this compound

-

To the reaction mixture from Step 2, add carbofuran, a cosolvent such as N-methyl-2-pyrrolidone or dimethylformamide, and additional 1,2-dichloroethane.

-

Cool the mixture to -10°C.

-

Slowly add triethylamine to the mixture while maintaining the low temperature.

-

Continue to stir the reaction mixture at a temperature between -10°C and 10°C for 3 to 5 hours.

-

Upon completion, the work-up involves successive washes with water and dilute sulfuric acid, followed by neutralization.

-

The organic layer, containing this compound, is then isolated and concentrated under reduced pressure to yield the crude product as a reddish-brown oil.

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Materials | N-isopropyl-beta-alanine ethyl ester, Sulfur monochloride, Sulfuryl chloride, Carbofuran | |

| Reagents | Triethylamine, N-methyl-2-pyrrolidone (or Dimethylformamide) | |

| Solvent | 1,2-Dichloroethane | |

| Reaction Temperature | Step 1: 0-10°C; Step 2: 0-30°C; Step 3: -10 to 10°C | |

| Reaction Time | Step 1: 1 hour; Step 2: 3 hours; Step 3: 3-5 hours | |

| Reported Yield | 97-98% (based on carbofuran) | |

| Reported Purity | ≥ 96% | |

| Carbofuran Impurity | ≤ 0.1% |

Purification of this compound

To achieve a high degree of purity suitable for research purposes, the crude this compound oil can be subjected to purification techniques such as column chromatography or crystallization.

Experimental Protocol for Purification

Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and carefully apply it to the top of the silica gel column.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions of the eluate.

-

Fraction Analysis: Monitor the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the purified this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Crystallization

-

Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Visualizing the Processes

To better illustrate the synthesis and purification workflows, the following diagrams have been generated using the DOT language.

Caption: Workflow diagram illustrating the three-step chemical synthesis of this compound.

Caption: General workflow for the purification of this compound using column chromatography and crystallization.

Identification of Benfuracarb Metabolites Using Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying benfuracarb and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented herein is intended to equip researchers and professionals in drug development and related fields with the necessary knowledge to establish robust analytical protocols for studying the metabolic fate of this carbamate insecticide.

Introduction to this compound Metabolism

This compound, a broad-spectrum insecticide, undergoes extensive metabolism in biological systems. The primary metabolic transformations involve two key pathways:

-

Nitrogen-Sulfur Bond Cleavage: This pathway leads to the formation of carbofuran, a major and toxicologically significant metabolite. This activation step is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[1]

-

Sulfur Oxidation: This pathway results in the formation of this compound-sulfoxide. The enzymes CYP2C9 and CYP2C19 are primarily responsible for this metabolic route.[1]

Carbofuran itself is further metabolized to various phase I and phase II metabolites, including 3-hydroxycarbofuran and 3-ketocarbofuran, which can be excreted as glucuronide conjugates.[1][2] Understanding these metabolic pathways is crucial for assessing the toxicological risk associated with this compound exposure.

Experimental Workflow for Metabolite Identification

The identification and quantification of this compound metabolites typically follow a multi-step workflow, beginning with sample preparation and culminating in data analysis. A generalized experimental workflow is depicted below.

References

Investigating the Genotoxic and Cytotoxic Effects of Benfuracarb In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the available scientific literature concerning the genotoxic and cytotoxic effects of the carbamate insecticide Benfuracarb in vitro. While direct in vitro genotoxicity data on this compound in mammalian cells is limited, this guide synthesizes existing findings and extensively reviews the well-documented effects of its primary metabolite, carbofuran, to infer potential mechanisms of toxicity. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the toxicological assessment of pesticides and related compounds. It details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of the current state of knowledge.

Introduction

This compound is a broad-spectrum carbamate insecticide used to control a variety of agricultural pests. Like other carbamates, its primary mode of action is the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. The potential for human and environmental exposure to this compound necessitates a thorough understanding of its toxicological profile, including its capacity to induce cellular and genetic damage. In vitro assays are fundamental tools for assessing these risks, providing insights into the mechanisms of toxicity at the cellular and molecular levels.

A critical aspect of this compound's toxicology is its in vivo metabolism to carbofuran, another potent carbamate insecticide with a more extensively studied toxicological profile. This guide will therefore address the known in vitro effects of this compound and supplement this information with the considerable body of evidence available for carbofuran to provide a more complete assessment of potential hazards.

Cytotoxic Effects of this compound and Carbofuran

Cytotoxicity assays are crucial for determining a compound's toxicity to cells and for establishing appropriate concentration ranges for genotoxicity studies. Various endpoints are used to assess cytotoxicity, including effects on cell viability, mitochondrial function, and lysosomal integrity.

This compound Cytotoxicity Data

Studies on the cytotoxic effects of this compound in mammalian cell lines have yielded somewhat conflicting results. One study found no significant cytotoxic effects of this compound in Chinese Hamster Ovary (CHO-K1) cells when assessed by the Neutral Red Uptake (NRU) and MTT assays.[1] However, research on the plant model Allium cepa demonstrated a dose-dependent cytotoxic effect, with an effective concentration (EC50) of approximately 75 ppm.[1] This study also revealed that this compound acts as a mitotic inhibitor, suggesting interference with cell cycle progression.[1]

Carbofuran Cytotoxicity Data

In contrast to its parent compound, carbofuran has consistently demonstrated cytotoxicity across various in vitro models. Studies in CHO-K1 cells, human lymphocytes, and human umbilical vein endothelial cells (HUVECs) have shown that carbofuran reduces cell viability in a dose-dependent manner, as measured by assays such as MTT, NRU, and trypan blue exclusion.

Table 1: Summary of In Vitro Cytotoxicity Data for Carbofuran

| Cell Line/System | Assay | Concentration Range | Key Findings | Reference |

| CHO-K1 | MTT | 5-100 µg/mL | Concentration-dependent inhibition of cell growth. | |

| CHO-K1 | Neutral Red Uptake | 5-100 µg/mL | Concentration-dependent inhibition of lysosomal activity. | |

| Human Lymphocytes | Trypan Blue Exclusion | 0-50 µM | Decreased cell viability with increasing concentrations. | |

| HUVECs | MTT | 100-1000 µM | Significant reduction in cell survival at 500 and 1000 µM. | |

| HUVECs | Neutral Red Uptake | 250-1000 µM | Significant decline in cell survival. |

Genotoxic Effects of this compound and Carbofuran

Genotoxicity assays are designed to detect damage to the genetic material of cells. A variety of in vitro tests are available to assess different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.

Benfuracrab Genotoxicity Data

Direct evidence for the in vitro genotoxicity of this compound in mammalian cells is sparse. The Ames test, a bacterial reverse mutation assay, has shown no mutagenic activity for this compound.[1] However, an in vivo study in mice demonstrated that this compound can induce the formation of micronuclei in bone marrow cells, indicating a potential for causing chromosomal damage.[1] Furthermore, this compound has been shown to inhibit tubulin polymerization in vitro, a mechanism that can lead to aneuploidy.

Carbofuran Genotoxicity Data

Carbofuran has been extensively studied and has been shown to be genotoxic in a variety of in vitro mammalian cell systems.

Table 2: Summary of In Vitro Genotoxicity Data for Carbofuran

| Cell Line/System | Assay | Concentration Range | Key Findings | Reference |

| CHO-K1 | Micronucleus Test | 10-100 µg/mL | Concentration-dependent increase in micronuclei frequency. | |

| Human Lymphocytes | Micronucleus Test | 5-50 µM | Significant, concentration-dependent increase in micronuclei frequency. | |

| CHO-K1 | Chromosomal Aberration | 10-100 µg/mL | Induction of chromosomal aberrations. | |

| CHO-K1 | Sister Chromatid Exchange | 10-100 µg/mL | Concentration-dependent increase in SCE frequency. | |

| Human Lymphocytes | Sister Chromatid Exchange | Not specified | Positive for SCE induction. | |

| Human Lymphocytes | Comet Assay | 0.5-5.0 µM | Significant, concentration-dependent DNA damage. | |

| Cat Fibroblasts | Comet Assay | 0.045-1.08 mM | Increased DNA damage with increasing concentrations. |

Signaling Pathways in this compound- and Carbofuran-Induced Toxicity

The molecular mechanisms underlying the cytotoxic and genotoxic effects of this compound and carbofuran are likely complex and involve multiple signaling pathways. A growing body of evidence points to the induction of oxidative stress as a key event.

Oxidative Stress and the Nrf2 Pathway

Carbofuran has been shown to induce the production of reactive oxygen species (ROS) in various cell types, leading to oxidative stress. This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, contributing to both cytotoxicity and genotoxicity.

The Keap1-Nrf2 signaling pathway is a major cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. Studies on carbofuran suggest that it can modulate this pathway, although the precise nature of this interaction is still under investigation.

Apoptosis and Cell Cycle Arrest

Carbofuran has been shown to induce apoptosis, or programmed cell death, in various cell lines. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Additionally, carbofuran can cause cell cycle arrest, preventing cells from progressing through the cell cycle and dividing. These effects are often linked to the genotoxic damage caused by the compound, as cells with significant DNA damage may undergo apoptosis or arrest their proliferation to prevent the propagation of mutations.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays discussed in this guide. These protocols are based on established methods and can be adapted for the evaluation of this compound and other test compounds.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Culture and Treatment: Plate mammalian cells (e.g., human lymphocytes, CHO, V79) at an appropriate density and allow them to attach overnight. Treat cells with a range of concentrations of this compound (and/or carbofuran) for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., hydrogen peroxide).

-

Cell Harvesting and Embedding: Harvest the cells by trypsinization or scraping. Resuspend the cells in ice-cold PBS. Mix a small volume of the cell suspension with low-melting-point agarose and quickly pipette onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software. Parameters such as the percentage of DNA in the tail and the tail moment are commonly used.

In Vitro Micronucleus Test

The micronucleus test detects the presence of small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol:

-

Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, V79, human lymphocytes) and treat with various concentrations of this compound. Include treatments with and without a metabolic activation system (S9 mix) to assess the genotoxicity of both the parent compound and its metabolites.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

-

Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment to swell the cytoplasm, and then fix them. Drop the fixed cells onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye.

-

Scoring: Analyze the slides under a microscope, scoring the frequency of micronuclei in a large number of binucleated cells (e.g., 1000-2000 per concentration).

Cell Viability Assays (MTT and Neutral Red Uptake)

These colorimetric assays are commonly used to assess cell viability and cytotoxicity.

MTT Assay Protocol:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with different concentrations of this compound for a specified duration.

-

MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Neutral Red Uptake (NRU) Assay Protocol:

-

Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

-

Neutral Red Addition: Add Neutral Red dye to the wells. Viable cells will take up and accumulate the dye in their lysosomes.

-

Washing and Extraction: Wash the cells to remove excess dye and then add an extraction solution to release the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the number of viable cells.

Conclusion

The available in vitro data suggests that this compound has cytotoxic potential, particularly as a mitotic inhibitor. While direct evidence for its genotoxicity in mammalian cells is limited, its metabolism to carbofuran is a significant concern. Carbofuran is a well-established in vitro genotoxic and cytotoxic agent, capable of inducing a range of genetic and cellular damage, likely through mechanisms involving oxidative stress, apoptosis, and cell cycle disruption.

For a comprehensive risk assessment of this compound, further in vitro studies on mammalian cells are warranted to directly assess its genotoxic potential and to elucidate the specific signaling pathways involved in its toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and interpret such studies, ultimately contributing to a better understanding of the potential risks associated with Benfuracacrb exposure.

References

Methodological & Application

Analytical methods for the detection and quantification of Benfuracarb in agricultural crops

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the N-methylcarbamate insecticide Benfuracarb in various agricultural matrices. The protocols described herein are based on established analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

Introduction

This compound is a broad-spectrum insecticide and nematicide used to control a variety of pests in crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products. Accurate and sensitive analytical methods are therefore essential for monitoring its residues in agricultural commodities to ensure food safety and compliance with regulations. This compound is also known to degrade to Carbofuran, another toxic carbamate insecticide.[1][2] Therefore, analytical methods often target both this compound and its major metabolites.[1][2][3]

Analytical Methodologies

The determination of this compound residues in agricultural crops typically involves a two-step process: sample preparation and instrumental analysis. The choice of method often depends on the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely adopted for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage. A general QuEChERS protocol for this compound analysis is as follows:

Protocol:

-

Homogenization: Weigh a representative portion (e.g., 10-15 g) of the chopped or blended crop sample into a 50 mL centrifuge tube. For dry samples like grains, a wetting step with a specific volume of water is required before extraction.

-

Extraction:

-

Add 10-15 mL of acetonitrile (often containing 1% acetic acid) to the sample tube.

-

If required, add an internal standard solution.

-

Shake the tube vigorously for 1 minute.

-

Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (CH₃COONa) or sodium chloride (NaCl) and citrate salts.

-

Immediately shake the tube vigorously for another minute.

-

-

Centrifugation: Centrifuge the tube at a speed of ≥ 3000 x g for 5-10 minutes to separate the organic layer from the solid matrix and aqueous phase.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile extract) to a clean centrifuge tube containing a d-SPE cleanup sorbent.

-

Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) or C18 to remove pigments and nonpolar interferences.

-

Vortex the tube for 1 minute.

-

-

Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent.

-

Analysis: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS. The extract may be diluted or concentrated as needed.

Instrumental Analysis

LC-MS/MS is a highly sensitive and selective technique for the determination of this compound and other carbamate pesticides.

Protocol:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol is employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for carbamates.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both quantification and confirmation.

-

While carbamates can be thermally labile, GC-based methods have been developed for their analysis. Special injection techniques may be required to prevent degradation.

Protocol:

-

Chromatographic Separation:

-

Column: A capillary column such as a DB-5MS is often used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A programmed temperature ramp is used to achieve optimal separation.

-

Injection: Splitless injection is common for trace analysis.

-

-

Detection:

-

A Nitrogen-Phosphorus Detector (NPD) can be used for selective detection of nitrogen-containing pesticides like this compound.

-

Mass Spectrometry (MS) provides definitive identification and quantification.

-

Data Presentation

The performance of analytical methods for this compound is evaluated based on several key parameters. The following tables summarize typical validation data from various studies.

Table 1: Performance Data for LC-MS/MS Methods for this compound and Related Compounds

| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Carbamates (general) | Vegetables | 5 | 91 - 109 | < 10 | |

| 81 Pesticides | Fruits & Vegetables | - | 70 - 120 | < 25 | |

| Carbofuran (from this compound) | Fruits & Vegetables | - | - | - | |

| 77 Pesticides | Tomato & Capsicum | 0.35 - 36.34 | 75 - 110 | < 20 |

Table 2: Performance Data for GC-based Methods for this compound and its Metabolites

| Analyte | Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | Detection Limit (ppm) | Reference |

| This compound | Various Crops | 0.05 & 0.5 | 75 - 100 | - | 0.005 | |

| Carbofuran | Various Crops | 0.05 & 0.5 | 73 - 100 | - | 0.005 | |

| 3-Hydroxy-carbofuran | Various Crops | 0.05 & 0.5 | 76 - 99 | - | 0.005 | |

| This compound & Metabolites | Cotton | 0.05, 0.5, 2.0 | 76.1 - 106.5 | 3.3 - 9.4 | - |

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound in agricultural crops.

Considerations for Method Development and Validation

-

Matrix Effects: Agricultural commodities can contain complex matrices that may interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS. Matrix-matched calibration standards are often necessary to compensate for these effects and ensure accurate quantification.

-

Metabolite and Pro-pesticide Conversion: Since this compound can degrade to Carbofuran, some analytical methods include a hydrolysis step to convert this compound and other pro-pesticides (like Carbosulfan and Furathiocarb) into Carbofuran, allowing for the determination of the total "Carbofuran sum" residue.

-

Method Validation: All analytical methods should be thoroughly validated according to international guidelines (e.g., SANTE/12682/2019) to ensure they are fit for purpose. Validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and specificity.

References

Benfuracarb residue analysis in environmental samples such as soil and water

Abstract

This application note provides a comprehensive guide for the analysis of benfuracarb residues in environmental matrices, specifically soil and water. This compound is a broad-spectrum carbamate insecticide and nematicide used to control a variety of agricultural pests. Due to its potential toxicity, monitoring its presence in the environment is crucial for assessing ecological risk and ensuring environmental safety. This document details validated protocols for sample collection, preparation, extraction, cleanup, and subsequent quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound, a carbamate insecticide, acts as an acetylcholinesterase inhibitor to control insects in crops such as sugar beets, maize, and potatoes. While it is reported to be non-persistent in soil and water systems, its presence, even at trace levels, is of environmental concern due to its high toxicity to aquatic organisms.[1] Therefore, robust and sensitive analytical methods are required for the accurate determination of this compound residues in soil and water samples. This application note outlines detailed protocols based on established methods like QuEChERS for soil and Solid-Phase Extraction (SPE) for water, followed by chromatographic analysis.

Quantitative Data Summary

The following table summarizes quantitative data on this compound residues from a field study conducted on brinjal crops and the surrounding mollisol soil. This data provides insight into the dissipation and persistence of this compound under specific agricultural conditions.